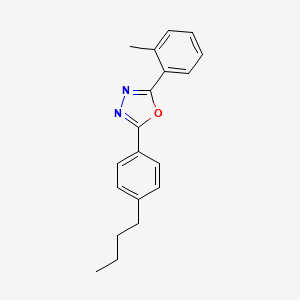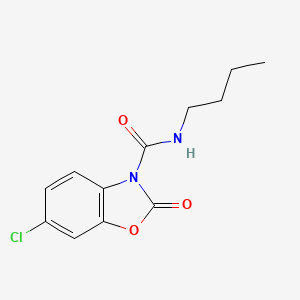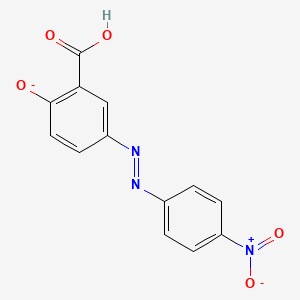![molecular formula C16H14Cl3N3O4 B11709299 3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C14H12Cl3N3O4. This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a methoxyphenyl group, making it a unique and versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide typically involves multiple steps, including nitration, chlorination, and amination reactions. The process begins with the nitration of benzamide to introduce the nitro group. This is followed by the chlorination of the ethyl group to form the trichloromethyl group. Finally, the methoxyphenyl group is introduced through an amination reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted benzamides .
科学的研究の応用
3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichloromethyl group can undergo nucleophilic substitution, leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors .
類似化合物との比較
Similar Compounds
- 3-nitro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide
- 3-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide
- 3-nitro-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide
Uniqueness
Compared to similar compounds, 3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different applications and properties, making it a valuable compound in various fields .
特性
分子式 |
C16H14Cl3N3O4 |
|---|---|
分子量 |
418.7 g/mol |
IUPAC名 |
3-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O4/c1-26-13-8-3-2-7-12(13)20-15(16(17,18)19)21-14(23)10-5-4-6-11(9-10)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChIキー |
FORXMDHNJOGXSN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)



![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
![N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)
